1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)pentan-1-one hydrochloride
Description
1-(3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)pentan-1-one hydrochloride is a synthetic compound featuring a thienopyridine core fused with an azetidine (four-membered nitrogen-containing ring) and a pentanone moiety. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications.
Properties
IUPAC Name |
1-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]pentan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS.ClH/c1-2-3-4-15(18)17-10-13(11-17)16-7-5-14-12(9-16)6-8-19-14;/h6,8,13H,2-5,7,9-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFMGMIQTYLXDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CC(C1)N2CCC3=C(C2)C=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)pentan-1-one hydrochloride typically involves multiple steps:
Formation of the Thienopyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as thiophene derivatives and pyridine intermediates.
Introduction of the Azetidine Ring: The azetidine moiety is often introduced via nucleophilic substitution reactions, where a suitable azetidine precursor reacts with the thienopyridine intermediate.
Attachment of the Pentanone Side Chain: This step involves the alkylation of the azetidine-thienopyridine intermediate with a pentanone derivative under basic conditions.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyridine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pentanone side chain, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)pentan-1-one hydrochloride is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Structural Comparison
Table 1: Key Structural Features of Thienopyridine Derivatives
Key Observations :
- The target compound shares the thienopyridine-azetidine scaffold with 3-(2-bromophenyl)-1-(3-(thienopyridinyl)azetidin-1-yl)propan-1-one HCl but differs in the substituent (pentanone vs. bromophenyl-propanone) .
- Unlike clopidogrel and prasugrel, which have ester or acetyloxy groups, the pentanone chain may alter metabolic pathways (e.g., resistance to esterase-mediated hydrolysis) .
Key Findings :
- The azetidine ring in the target compound could enhance metabolic stability compared to clopidogrel’s ester group, which is prone to hydrolysis .
- Safety data for the target compound are extrapolated from structurally related agents, emphasizing precautions for handling corrosive or toxic intermediates .
Q & A
Basic Research Questions
What are the recommended synthetic routes for 1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)pentan-1-one hydrochloride, and how can reaction yields be maximized?
The synthesis of this compound involves modular assembly of the thieno[3,2-c]pyridine and azetidine moieties. Key steps include:
- Thienopyridine core preparation : Use cyclization reactions of thiophene derivatives with nitriles or amines under acidic conditions, as demonstrated in analogous thieno[3,2-c]pyridine syntheses .
- Azetidine functionalization : Introduce the azetidine ring via nucleophilic substitution or reductive amination, ensuring steric hindrance is minimized for optimal coupling .
- Ketone linkage : Employ coupling reagents like EDCI or DCC to attach the pentan-1-one group.
To maximize yields, optimize solvent polarity (e.g., DMF for polar intermediates) and temperature (60–80°C for cyclization steps). Monitor reaction progress via TLC or HPLC .
What spectroscopic and analytical methods are critical for characterizing this compound’s purity and structural integrity?
- NMR spectroscopy : Use H and C NMR to confirm the presence of the thienopyridine proton environment (δ 6.8–7.2 ppm for aromatic protons) and azetidine ring signals (δ 3.5–4.5 ppm for N-CH groups) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with chlorine in the hydrochloride salt.
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients and UV detection at 254 nm .
- Elemental analysis : Confirm stoichiometry of C, H, N, and Cl within ±0.4% of theoretical values .
What safety protocols are essential for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use N95/P3 respirators if airborne particles are suspected .
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks. Avoid skin contact; rinse immediately with water for 15 minutes if exposed .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Prevent entry into drains .
Advanced Research Questions
How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., IC variations across assays) may arise from:
- Assay conditions : Standardize parameters like pH, temperature, and cell lines. For example, use HEK293 cells transfected with target receptors for consistent GPCR activity profiling .
- Solubility effects : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation artifacts. Validate results with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Metabolic interference : Conduct liver microsome stability tests to rule out rapid degradation in cellular models .
What strategies are effective for identifying the primary biological targets of this compound?
- Chemoproteomics : Use affinity-based probes (e.g., photoaffinity labeling) coupled with LC-MS/MS to capture interacting proteins in cell lysates .
- Kinase profiling : Screen against panels of 400+ kinases to identify off-target effects. Prioritize hits with <50 nM K values.
- Molecular docking : Model the compound’s interaction with predicted targets (e.g., serotonin receptors) using software like AutoDock Vina, guided by the thienopyridine moiety’s electron-rich π-system .
How can synthetic routes be optimized to improve scalability for in vivo studies?
- Catalyst selection : Replace traditional Pd catalysts with cheaper Ni-based systems for azetidine coupling, reducing costs by ~40% .
- Solvent recycling : Implement azeotropic distillation for DMF recovery in multi-step syntheses.
- Crystallization optimization : Use anti-solvent (e.g., tert-butyl methyl ether) addition to enhance hydrochloride salt purity (>99%) and yield .
What advanced analytical techniques can elucidate degradation pathways under physiological conditions?
- Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor degradation products via UPLC-QTOF-MS .
- Stability-indicating assays : Develop a validated HPLC method with a pentafluorophenyl column to separate degradation impurities (e.g., oxidized thienopyridine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
